4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane

Electrochemical sensing Fluoride detection Organoboron electrochemistry

4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane (CAS 177573-86-3; M. Wt 244.14 g/mol) is a pinacol-protected cinnamylboronic ester belonging to the alkenylboronate class.

Molecular Formula C15H21BO2
Molecular Weight 244.14 g/mol
Cat. No. B12504687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane
Molecular FormulaC15H21BO2
Molecular Weight244.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=CCC2=CC=CC=C2
InChIInChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-10,12H,11H2,1-4H3
InChIKeyYIABKORCFFPVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane – Procurement-Relevant Identity and Core Characteristics


4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane (CAS 177573-86-3; M. Wt 244.14 g/mol) is a pinacol-protected cinnamylboronic ester belonging to the alkenylboronate class. The compound features a trans-configured (E)-styryl double bond conjugated to the boron-bearing carbon, with the boron atom embedded in a sterically shielded 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring [1]. This structural architecture imparts markedly improved stability to air, moisture, and silica gel chromatography relative to the corresponding free cinnamylboronic acid, while the conjugated alkenyl framework enables predictable stereoretentive behavior in palladium-catalyzed cross-coupling reactions [2]. The compound is employed primarily as a C(sp2)-nucleophile building block in Suzuki–Miyaura couplings, rapid 11C-methylation for PET tracer synthesis, and stereoselective allylation methodologies.

Why Cinnamylboronic Acid or Other Alkenylboronates Cannot Simply Replace 4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane in Validated Protocols


Generic substitution of alkenylboron reagents within the cinnamyl class frequently leads to divergent reaction outcomes because the pinacol ester, the free boronic acid, the trifluoroborate salt, and the MIDA boronate each exhibit fundamentally different solution speciation, nucleophilic reactivity, and stability profiles [1]. Cyclic voltammetry data demonstrate that the pinacol ester undergoes a dramatic 0.90 V negative shift in oxidation potential upon fluoride coordination (from 1.85 V to 0.95 V vs. SCE), a magnitude not replicated by the trimethylsilyl analogue [2]. In radiochemical 11C-methylation, pinacol esters deliver approximately 50% radiochemical yield whereas the MIDA ester yields less than 4% under identical conditions [3]. Furthermore, the free cinnamylboronic acid is prone to boroxine formation and rapid decomposition upon solvent removal, whereas the pinacol ester remains chromatographically stable and air-tolerant for months [4]. These quantitative disparities mean that protocols optimized for the pinacol ester cannot be seamlessly executed with the acid, MIDA ester, or trifluoroborate without substantial re-optimization.

Quantitative Differentiation Evidence for 4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane Against Closest Analogs


Fluoride-Triggered Oxidation Potential Shift: Pinacol Ester vs. Trimethylsilyl Analogue

In a direct head-to-head cyclic voltammetry study, the oxidation peak potential (Epox) of 4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane shifted negatively by 0.90 V upon addition of fluoride ions (from 1.85 V to 0.95 V vs. SCE), whereas the corresponding cinnamyltrimethylsilane analogue showed a much more positive Epox of 1.40 V vs. SCE under the same fluoride-containing conditions [1]. The magnitude of the fluoride-induced shift is 0.45 V larger for the pinacol ester than for the silyl compound, attributable to the formation of a negatively charged boron-ate complex [1].

Electrochemical sensing Fluoride detection Organoboron electrochemistry

Radiochemical Yield in 11C-Methylation: Pinacol Ester vs. MIDA Boronate

A systematic comparative study of organoborane precursors for Suzuki-type 11C-methylation demonstrated that pinacol ester precursors achieved radiochemical yields (RCY) of approximately 50% in the synthesis of 1-[11C]methylnaphthalene, whereas the corresponding N-methylimidodiacetic acid (MIDA) boronic ester precursor yielded less than 4% RCY [1]. The boronic acid precursor also yielded approximately 50% RCY, but the pinacol ester offers superior storage stability and ease of handling [1]. This represents a greater than 12-fold RCY advantage for the pinacol ester over the MIDA ester.

PET tracer synthesis 11C radiochemistry Suzuki-type methylation

Shelf-Life Stability: Pinacol Ester vs. Free Cinnamylboronic Acid

Free allyl- and alkenylboronic acids undergo rapid decomposition via boroxine formation upon removal of coordinating solvents, becoming extremely oxygen-sensitive after drying [1]. In contrast, pinacol esters of boronic acids can be stored for extended periods (greater than 6 months) at ambient temperature in capped containers without significant decomposition, and are compatible with silica gel chromatographic purification [2]. For cinnamyl-type alkenylboronates specifically, the pinacol ester (as 4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane) has been demonstrated to be stable to silica gel column chromatography and ambient handling, while the corresponding free cinnamylboronic acid requires strictly anhydrous, inert-atmosphere conditions [1].

Reagent stability Storage Boronic ester handling

Stereochemical Fidelity in Cross-Coupling: Pinacol Ester Enables Stereoretentive Suzuki–Miyaura Reaction

Ligand-controlled stereoretentive Suzuki–Miyaura cross-coupling of alkenylboronates has been demonstrated, wherein the (E)-configured alkenylboronic acid pinacol ester retains its double-bond geometry throughout the catalytic cycle [1]. This is in contrast to alkenylboronic acids and trifluoroborate salts, which can undergo protodeboronation or stereochemical erosion under basic aqueous coupling conditions. The dioxaborolane ring provides configurational stability to the alkenyl fragment that is not guaranteed with the free acid or other boronate derivatives [2].

Stereoretentive coupling E-alkene preservation Suzuki–Miyaura

Differential Reactivity of Cinnamyl-Bpin vs. Benzyl-Bpin in Pd0-Mediated sp3–sp3 Cross-Coupling with Methyl Iodide

Under the optimized conditions for Pd0-mediated rapid coupling with methyl iodide (CH3I/boronate/[Pd{P(tert-C4H9)3}2]/CsF, 1:40:1:10 molar ratio in 90:10 DMF/H2O at 80 °C, 5 min), benzylboronic acid pinacol ester afforded ethylbenzene in 88% GC yield [1]. The same study employed cinnamylboronic acid pinacol ester derivatives for the synthesis of N-(4-[11C]ethylphenyl)propionamide, achieving 90 ± 1% radio-HPLC analytical yield and 49 ± 3% radiochemical yield [1]. While both benzyl-Bpin and cinnamyl-Bpin participate in the rapid sp3–sp3 coupling, the cinnamyl substrate enables direct access to the styrenyl product framework required for the target PET tracer, which the benzyl analogue cannot provide without additional functionalization steps.

Alkyl–alkyl cross-coupling PET tracer building blocks Pd(0) catalysis

Selectivity in Allylic Arylation: Cinnamyloxyphenylboronic Acid Pinacol Ester Enables Phenol-Functionalized 1,3-Diarylpropene Synthesis

Hydrazone-palladium-catalyzed allylic arylation of cinnamyloxyphenylboronic acid pinacol esters proceeds with selective coupling of the π-allyl intermediate to the boron-substituted position of the leaving group, yielding 1,3-diarylpropene derivatives bearing a phenolic hydroxyl group [1]. This selectivity arises specifically from the cinnamyl pinacol ester architecture; the pinacol protection enables the boronate to function simultaneously as a directing group and a latent nucleophile, a dual role that cannot be replicated by the corresponding cinnamylboronic acid or simple cinnamyl halides [1].

Allylic arylation Hydrazone-palladium catalysis 1,3-Diarylpropene

Procurement-Relevant Application Scenarios for 4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane Based on Quantitative Evidence


Rapid 11C-PET Tracer Synthesis via sp3–sp3 Cross-Coupling with [11C]Methyl Iodide

This compound is the reagent of choice for incorporating a cinnamyl/styrenyl framework into PET tracers through Pd0-mediated rapid coupling with [11C]CH3I. Under optimized conditions ([Pd{P(tert-C4H9)3}2]/CsF in DMF/H2O, 80 °C, 5 min), it delivers 90 ± 1% radio-HPLC analytical yield and 49 ± 3% radiochemical yield for N-(4-[11C]ethylphenyl)propionamide [1]. Procurement of the pinacol ester is specifically warranted for this application because: (a) the free cinnamylboronic acid lacks the shelf stability required for on-demand PET radiochemistry, and (b) the MIDA ester yields less than 4% RCY under analogous conditions, making it unsuitable for tracer production [2].

Fluoride-Responsive Electrochemical Sensors and Anodic Alkoxylation

The compound's unique 0.90 V negative shift in oxidation potential upon fluoride coordination (from 1.85 V to 0.95 V vs. SCE) makes it a candidate for fluoride-selective electrochemical sensing platforms [1]. This shift magnitude exceeds that of the corresponding trimethylsilyl analogue by 0.45 V, providing a wider electrochemical window for sensor design. Additionally, the fluoride-activated boron-ate complex enables anodic acetoxylation and alkoxylation reactions with selectivity that is not achievable with the non-boron analogues [1].

Stereoretentive Synthesis of (E)-Configured Styrenyl Derivatives via Suzuki–Miyaura Coupling

When the synthetic target requires an intact (E)-styrenyl double bond, the pinacol ester form of cinnamylboronate is the stereochemically safest procurement option. The dioxaborolane ring locks the boron atom in a tetrahedral geometry that prevents the metallotropic rearrangements and E/Z isomerization pathways observed with free alkenylboronic acids under basic aqueous Suzuki conditions [1]. This stereochemical fidelity is critical for the synthesis of (E)-stilbenoid natural products, retinoid analogs, and conjugated organic materials where geometric purity is pharmacologically or functionally essential [2].

Regioselective Synthesis of Phenol-Functionalized 1,3-Diarylpropenes via Hydrazone-Pd Catalysis

Cinnamyloxyphenylboronic acid pinacol esters—for which 4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane serves as the core scaffold—enable hydrazone-palladium-catalyzed allylic arylation with high regioselectivity, delivering 1,3-diarylpropene derivatives with a free phenolic hydroxyl group [1]. This application leverages the dual functionality of the pinacol ester as both directing group and reactive handle, a property not available from cinnamyl halides or free boronic acids. Procurement of the pinacol ester for this methodology eliminates the need for separate protection/deprotection steps.

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